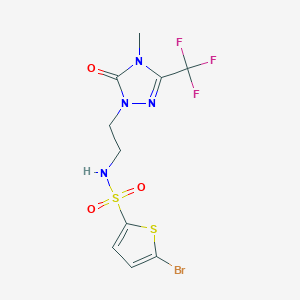

5-bromo-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide

Beschreibung

5-Bromo-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide (CAS: 1421459-98-4) is a sulfonamide derivative featuring a 1,2,4-triazolone core substituted with a trifluoromethyl group and a methyl group at positions 3 and 4, respectively. The thiophene-2-sulfonamide moiety is functionalized with a bromine atom at position 3. Its molecular formula is C₁₀H₁₀BrF₃N₄O₃S₂, with a molecular weight of 435.2 g/mol .

Eigenschaften

IUPAC Name |

5-bromo-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3N4O3S2/c1-17-8(10(12,13)14)16-18(9(17)19)5-4-15-23(20,21)7-3-2-6(11)22-7/h2-3,15H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJQFBKSGOTDFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNS(=O)(=O)C2=CC=C(S2)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-bromo-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide is a synthetic compound that falls within the category of sulfonamide derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of approximately 398.386 g/mol. The presence of a trifluoromethyl group and a triazole moiety enhances its biological activity and selectivity.

| Property | Value |

|---|---|

| Molecular Formula | C18H21F3N4O3S |

| Molecular Weight | 398.386 g/mol |

| IUPAC Name | 5-bromo-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria. Additionally, the triazole moiety may contribute to antifungal activity by inhibiting cytochrome P450 enzymes involved in ergosterol biosynthesis in fungi.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial Activity : Compounds containing trifluoromethyl groups have shown potent inhibitory effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values reported for similar compounds range from 12.5 to 25 μg/mL against MRSA strains .

- Antifungal Activity : The triazole derivatives have been effective against Candida species and other fungi, with MIC values ranging from 1.6 to 25 μg/mL . These compounds disrupt fungal cell membrane integrity by inhibiting ergosterol synthesis.

Anticancer Potential

Preliminary research indicates that sulfonamide derivatives may exhibit anticancer properties. The mechanism often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For example:

- In vitro studies on related compounds have shown selective cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity .

Case Studies

Several case studies highlight the efficacy of compounds structurally related to 5-bromo-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide:

- Study on Antibacterial Efficacy : A study evaluated the antibacterial properties of various sulfonamide derivatives against both Gram-positive and Gram-negative bacteria. Results indicated that derivatives with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts .

- Antifungal Activity Assessment : Another research focused on the antifungal effects of triazole-based compounds against Candida albicans and Aspergillus species. Compounds similar to the target compound showed promising results with low MIC values, confirming their potential as antifungal agents .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Molecular Properties

The target compound is compared to three structurally related sulfonamide-triazole derivatives (Table 1):

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Target Compound | 1421459-98-4 | C₁₀H₁₀BrF₃N₄O₃S₂ | 435.2 | 5-Bromo-thiophene, 3-CF₃, 4-methyl-1,2,4-triazolone |

| 5-Chloro-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide | 1396815-11-4 | C₁₇H₁₇ClN₄O₃S₂ | 424.9 | 5-Chloro-thiophene, 3-cyclopropyl, 4-phenyl-1,2,4-triazolone |

| 2-[[5-(5-Bromo-2-hydroxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | 838814-17-8 | C₂₀H₁₈BrN₅O₂S₂ | 504.42 | 5-Bromo-2-hydroxyphenyl, 4-methyl-1,2,4-triazole, tetrahydrobenzothiophene-cyano |

| 5-Ethyl-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide | 946306-63-4 | C₁₈H₁₇FN₄O₂S₃ | 436.6 | 5-Ethyl-thiophene, 3-fluorophenyl-thiazolotriazole |

Key Observations :

- Halogen Substitution : The target compound’s bromine atom at the thiophene position contrasts with the chlorine in 1396815-11-4 and the absence of halogens in 946306-63-4 . Bromine’s larger atomic radius may enhance lipophilicity compared to chlorine.

- Triazole Core Modifications : The trifluoromethyl group in the target compound introduces strong electron-withdrawing effects, whereas 1396815-11-4 has a cyclopropyl-phenyl group, likely increasing steric bulk .

Physicochemical and Predicted Properties

Limited data are available for these compounds, but 838814-17-8 has a predicted pKa of 7.54 ± 0.48, suggesting moderate acidity under physiological conditions . The target compound’s trifluoromethyl group likely reduces its basicity compared to non-fluorinated analogs.

Q & A

Q. What spectroscopic techniques are essential for characterizing this compound, and how are they applied?

- Answer : 1H and 13C NMR spectroscopy is critical for confirming hydrogen and carbon environments, particularly for the trifluoromethyl group (δ ~110-120 ppm for 13C) and thiophene protons (δ ~6.5-7.5 ppm). HSQC and HMBC experiments resolve coupling networks between the triazolone and thiophene-sulfonamide moieties . X-ray crystallography using SHELXL refinement (e.g., SHELXL-2018) is recommended for unambiguous structural confirmation, with anisotropic displacement parameters analyzed via ORTEP-III .

Q. What synthetic routes are viable for constructing the 1,2,4-triazol-5-one core?

- Answer : The triazolone ring can be synthesized via cyclocondensation of thiosemicarbazides with α-keto esters under acidic conditions (e.g., HCl/EtOH). Subsequent oxidation with H2O2 or KMnO4 yields the 5-oxo derivative. For steric hindrance from the trifluoromethyl group, elevated temperatures (80–100°C) and prolonged reaction times (24–48 hrs) may be required .

Q. How can researchers ensure crystallization suitability for X-ray diffraction studies?

- Answer : Slow vapor diffusion using dichloromethane/hexane (1:3 v/v) at 4°C promotes single-crystal growth. Pre-saturation of the solvent system and seeding with microcrystals improve crystal quality. For hygroscopic intermediates, anhydrous conditions and inert gas purging are critical .

Advanced Research Questions

Q. How can discrepancies between NMR and crystallographic data be resolved?

- Answer : Discrepancies in substituent positioning (e.g., bromothiophene orientation) require iterative refinement in SHELXL using PART and ISOR commands to model disorder. Compare NMR-derived coupling constants (e.g., 3JHH for thiophene protons) with crystallographic torsion angles. Residual density maps (>0.3 eÅ⁻³) may indicate unmodeled disorder .

Q. What strategies optimize sulfonamide coupling with sterically hindered intermediates?

- Answer : Use coupling agents like EDCI/HOBt in DMF at 60°C to activate the sulfonyl chloride. Microwave-assisted synthesis (100 W, 10 min) enhances reaction efficiency. Post-reaction purification via silica gel chromatography (EtOAc/hexane gradient) removes unreacted intermediates .

Q. How to refine disorder models for the bromothiophene moiety in crystallography?

- Answer : Split the disordered atoms into two sites (PART command in SHELXL) and apply similarity restraints (SIMU) on bond lengths and angles. Use ISOR to restrict anisotropic displacement parameters. Validate with a Hirshfeld surface analysis to ensure intermolecular contacts are chemically plausible .

Q. What computational methods validate trifluoromethyl group conformations in solvents?

- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) with implicit solvent models (e.g., PCM for DMSO) predict low-energy conformers. Compare with crystallographic data to assess solvent-induced conformational changes. Molecular dynamics simulations (50 ns trajectories) further probe dynamic behavior .

Methodological Notes

- Crystallography Software : SHELXL (structure refinement) and ORTEP-III (visualization) are industry standards for resolving complex substituent arrangements .

- Synthetic Optimization : Monitor reactions via LC-MS to detect side products (e.g., des-bromo derivatives). Use preparative HPLC for final purification if crystallization fails .

- Data Conflict Resolution : Cross-validate NMR (Bruker Avance III HD 500 MHz) and crystallographic data (Mo-Kα radiation, λ = 0.71073 Å) to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.